molecular formula C16H14N2O5 B5245419 2-[(4-nitrobenzoyl)amino]ethyl benzoate CAS No. 412277-95-3

2-[(4-nitrobenzoyl)amino]ethyl benzoate

Cat. No.: B5245419
CAS No.: 412277-95-3
M. Wt: 314.29 g/mol
InChI Key: QZCLCQKAORWCSB-UHFFFAOYSA-N
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Description

2-[(4-nitrobenzoyl)amino]ethyl benzoate is an organic compound with the molecular formula C16H14N2O5 It is characterized by the presence of a nitrobenzoyl group and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzoyl)amino]ethyl benzoate typically involves the reaction of 4-nitrobenzoic acid with ethylamine, followed by esterification with benzoic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification step may require an acid catalyst like sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzoyl)amino]ethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-nitrobenzoyl)amino]ethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzoyl)amino]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with active sites on enzymes, potentially inhibiting their activity. The ester moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-nitrobenzoyl)amino]benzoate
  • Ethyl 2-[(2-nitrobenzoyl)amino]benzoate
  • Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate

Uniqueness

2-[(4-nitrobenzoyl)amino]ethyl benzoate is unique due to the specific positioning of the nitro group on the benzoyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-15(12-6-8-14(9-7-12)18(21)22)17-10-11-23-16(20)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCLCQKAORWCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275981
Record name N-[2-(Benzoyloxy)ethyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

412277-95-3
Record name N-[2-(Benzoyloxy)ethyl]-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412277-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Benzoyloxy)ethyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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